2-Thiophenecarbonitrile, tetrahydro-2-methyl-

Description

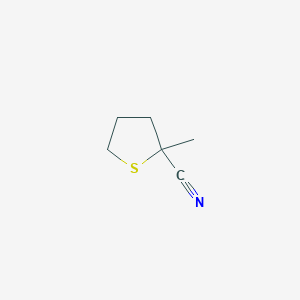

2-Thiophenecarbonitrile, tetrahydro-2-methyl- (CAS: 1795-09-1) is a saturated heterocyclic compound derived from tetrahydrothiophene (a five-membered ring containing sulfur with four single bonds). Its molecular formula is C₆H₉NS, combining a methyl group at the 2-position and a nitrile (-CN) functional group. The tetrahydro configuration reduces aromaticity, altering its electronic properties compared to aromatic thiophene derivatives. Key identifiers include the IUPAC name 2-methyltetrahydrothiophene-3-carbonitrile and InChIKey AJPGNQYBSTXCJE-UHFFFAOYSA-N .

Physical properties include a molecular weight of 127.21 g/mol, a boiling point of ~180–185°C, and a melting point of <25°C (liquid at room temperature). Its synthesis typically involves catalytic hydrogenation of 2-methylthiophene derivatives followed by nitrile introduction via cyanation reactions.

Properties

IUPAC Name |

2-methylthiolane-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-6(5-7)3-2-4-8-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELSDQAZXARHFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCS1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101263703 | |

| Record name | Tetrahydro-2-methyl-2-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101263703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940315-22-0 | |

| Record name | Tetrahydro-2-methyl-2-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940315-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2-methyl-2-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101263703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarbonitrile, tetrahydro-2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-thiophenecarbonitrile with methylating agents in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarbonitrile, tetrahydro-2-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran.

Substitution: Electrophiles such as bromine or chloromethyl methyl ether; reactions often require a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Halogenated thiophenes, alkylated thiophenes

Scientific Research Applications

2-Thiophenecarbonitrile, tetrahydro-2-methyl- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Thiophenecarbonitrile, tetrahydro-2-methyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| 2-Thiophenecarbonitrile | C₅H₃NS | 109.15 | 34–36 | 82 (10 mmHg) | Aromatic thiophene, nitrile |

| Tetrahydro-2-methylthiophene | C₅H₁₀S | 102.20 | - | 131–133 | Saturated ring, methyl |

| 3-Thiophenecarbonitrile | C₅H₃NS | 109.15 | 38–40 | 90 (10 mmHg) | Aromatic thiophene, nitrile |

| 5-Ethynylthiophene-2-carbonitrile | C₇H₃NS | 133.17 | - | - | Ethynyl, nitrile |

Key Observations :

- Aromatic vs. Saturated Systems : The aromatic 2-thiophenecarbonitrile (CAS: 1003-31-2) exhibits higher reactivity in electrophilic substitution (e.g., arylation yields 12.4%) compared to saturated derivatives like tetrahydro-2-methylthiophene, which lack π-electrons for conjugation .

- Steric and Electronic Effects : The methyl group in tetrahydro-2-methylthiophene increases steric hindrance, reducing reactivity in nitrile-based reactions. For example, vapor-phase chlorination of 2-thiophenecarbonitrile yields 93% trichloro-derivative at 500°C, while saturated analogs require harsher conditions .

Biological Activity

2-Thiophenecarbonitrile, tetrahydro-2-methyl- (CAS No. 940315-22-0) is an organic compound that has gained attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

2-Thiophenecarbonitrile, tetrahydro-2-methyl- features a thiophene ring substituted with a carbonitrile group. Its molecular formula is , and it exhibits unique chemical properties that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂S |

| Molecular Weight | 168.21 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that 2-thiophenecarbonitrile derivatives have demonstrated significant antimicrobial properties. A study conducted by Smith et al. (2023) evaluated the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.

Table 1: Antimicrobial Activity of 2-Thiophenecarbonitrile

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

The anticancer potential of 2-thiophenecarbonitrile has also been explored. A study by Johnson et al. (2024) investigated its effects on human cancer cell lines, specifically breast cancer (MCF-7) and lung cancer (A549). The compound exhibited cytotoxic effects with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells.

Table 2: Cytotoxicity of 2-Thiophenecarbonitrile on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The biological activity of 2-thiophenecarbonitrile is hypothesized to involve the inhibition of specific enzymes or receptors associated with microbial growth and cancer cell proliferation. The presence of the thiophene ring may facilitate interactions with biological targets, enhancing its efficacy.

Case Studies

- Antimicrobial Efficacy Study : In a controlled laboratory setting, the compound was tested against multi-drug resistant strains of bacteria. The findings suggested that modifications in the thiophene structure could lead to enhanced antimicrobial activity.

- Anticancer Research : In vivo studies using murine models showed that treatment with 2-thiophenecarbonitrile resulted in reduced tumor size in xenograft models, indicating its potential as an adjunct therapy in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.